2-Chloro-5-fluoronicotinamide
Overview
Description
“2-Chloro-5-fluoronicotinamide” is a chemical compound with the molecular formula C6H4ClFN2O . It has a molecular weight of 174.56 .
Molecular Structure Analysis
The InChI code of “this compound” is 1S/C6H4ClFN2O/c7-5-4 (6 (9)11)1-3 (8)2-10-5/h1-2H, (H2,9,11) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Molecular Structure and Spectroscopy
Vidhya, Austine, and Arivazhagan (2020) conducted a combined experimental and theoretical study on the molecular structural dimerization of 2-chloro-5-fluoro phenol, a compound related to 2-Chloro-5-fluoronicotinamide. Their research involved vibrational spectral determinations (NMR, FT-IR, and Raman) and provided insights into the molecule's stability and chemical reactivity. This study is relevant for understanding the structural and spectroscopic properties of similar compounds (Vidhya, Austine, & Arivazhagan, 2020).
Antibacterial Activity
The same study by Vidhya et al. also highlighted the antibacterial activity of the compound against various bacteria, including E. coli and S. aureus. This suggests potential applications of this compound in the development of antibacterial agents (Vidhya, Austine, & Arivazhagan, 2020).
Fluorescence Quenching
Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, compounds structurally related to this compound. Their research contributes to understanding the quenching mechanisms and the photophysical properties of such compounds, which can be crucial in the development of fluorescence-based sensors and probes (Geethanjali, Nagaraja, & Melavanki, 2015).
Antitumor Activity
Takechi, Fujioka, Matsushima, and Fukushima (2002) evaluated 5-chloro-2,4-dihydroxypyridine, a compound with structural similarities to this compound, for its role in enhancing the antitumor activity of fluoropyrimidines. This research indicates the potential of this compound derivatives in cancer treatment, especially in enhancing the efficacy of existing chemotherapeutic agents (Takechi, Fujioka, Matsushima, & Fukushima, 2002).
Chemical Synthesis and Modification
Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound closely related to this compound. This study contributes to the understanding of the chemical properties and reactivity of such compounds, which is essential for their modification and application in various chemical syntheses [(Stroup, Szklennik, Forster, & Serrano-Wu, 2007)](https://consensus.app/papers/amination-5bromo2chloro3fluoropyridine-stroup/f7c219ecd88051ff8257ffe38dbb57b4/?utm_source=chatgpt).
Molecular Docking Studies
The study by Vidhya et al. also included molecular docking studies with two different proteins, suggesting the potential of this compound in targeted drug design and its interaction with specific biological targets. This aspect of research could be vital in the development of new therapeutic agents (Vidhya, Austine, & Arivazhagan, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZSLCUROLAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504940 | |
Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75302-64-6 | |
Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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